molecular formula C21H19N3O4S2 B2497627 (Z)-N'-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)-2-methoxybenzohydrazide CAS No. 303055-93-8

(Z)-N'-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)-2-methoxybenzohydrazide

Cat. No. B2497627
CAS RN: 303055-93-8
M. Wt: 441.52
InChI Key: CSAHQMPIHOKTLZ-LGMDPLHJSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives often involves the Knoevenagel condensation reaction, which combines rhodanine with aromatic aldehydes to produce compounds with significant yields. Microwave-assisted synthesis has been utilized for efficient preparation of such compounds, demonstrating the versatility of synthetic methodologies in this chemical class (Zidar, Kladnik, & Kikelj, 2009).

Molecular Structure Analysis

Molecular structure analysis of thiazolidinone derivatives, including (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, has shown a wide C-C-C angle at the methine C atom linking the two rings. This structural feature influences the molecular conformation and contributes to the compound's reactivity and potential interaction with biological targets. Hydrogen bonding, including N-H...O and C-H...pi(arene) interactions, plays a crucial role in the stabilization of the molecular structure (Delgado et al., 2005).

Chemical Reactions and Properties

Thiazolidinone derivatives participate in a variety of chemical reactions, including addition reactions with thiols and nucleophilic attacks at electrophilic centers. These reactions can lead to the formation of adducts and enable further chemical modifications, enriching the chemical diversity and utility of the thiazolidinone scaffold (Nagase, 1974).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. Crystallography studies reveal that these compounds can form dimers, chains, and sheets through hydrogen bonds and pi-pi stacking interactions, affecting their solubility and stability (Delgado et al., 2005).

Chemical Properties Analysis

Thiazolidinone derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, acid-base characteristics, and redox behavior. Their chemical versatility allows for extensive functionalization, leading to the synthesis of compounds with varied biological and chemical activities. The presence of both thioxo and oxo groups within the thiazolidinone ring contributes to its reactivity and interaction with various chemical reagents (Omar, Youssef, & Kandeel, 2000).

Scientific Research Applications

  • Supramolecular Structures :

    • A study by (Delgado et al., 2005) investigated the supramolecular structures of similar compounds, focusing on their hydrogen-bonded dimers, chains of rings, and sheets. These structural insights are crucial for understanding the physical and chemical properties of the compound.
  • Antimicrobial Properties :

    • Research by (Frolov et al., 2017) demonstrated the antimicrobial activity of thiazolidin derivatives, which include this compound. These findings are significant for potential applications in combating microbial infections.
  • Chemical Reactions and Product Formation :

    • A study by (Omar et al., 2000) explored the reactions of similar thiazolidine compounds, providing insights into the types of products formed and their potential applications.
  • Anticancer Activity :

    • (Havrylyuk et al., 2010) investigated the anticancer activity of 4-thiazolidinones containing a benzothiazole moiety. This research is crucial for understanding the potential therapeutic applications of these compounds in cancer treatment.
  • Inhibitory Effects :

    • The study by (Lingjuan et al., 2012) focused on the inhibitory effect of a similar compound on tyrosinase in yacon. This research has implications for its use in inhibiting enzymatic activities.
  • Crystal Structure and Computational Studies :

    • Research by (Khelloul et al., 2016) on the crystal structure, Hirshfeld surface analysis, and computational studies of a thiazolidin-4-one derivative provides valuable insights into the molecular structure and properties of these compounds.
  • Antimicrobial and Anticancer Evaluation :

    • A study by (Horishny et al., 2022) on the synthesis, biological evaluation, and molecular docking studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, including this compound, highlights its potential in antimicrobial and anticancer applications.

properties

IUPAC Name

N'-[3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]-2-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-28-16-10-6-5-9-15(16)19(26)23-22-18(25)11-12-24-20(27)17(30-21(24)29)13-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,22,25)(H,23,26)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAHQMPIHOKTLZ-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)NNC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N'-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)-2-methoxybenzohydrazide

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